molecular formula C10H16ClN5O B1332059 1-(diaminomethylidene)-2-(4-ethoxyphenyl)guanidine;hydrochloride CAS No. 19579-46-5

1-(diaminomethylidene)-2-(4-ethoxyphenyl)guanidine;hydrochloride

Cat. No.: B1332059
CAS No.: 19579-46-5
M. Wt: 257.72 g/mol
InChI Key: OZULDQPWBHRTBR-UHFFFAOYSA-N
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Description

1-(diaminomethylidene)-2-(4-ethoxyphenyl)guanidine;hydrochloride is a chemical compound that belongs to the biguanide class. Biguanides are known for their diverse applications, particularly in the field of medicine. This compound is characterized by the presence of an ethoxyphenyl group attached to the biguanide moiety, which is further stabilized by the hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(diaminomethylidene)-2-(4-ethoxyphenyl)guanidine;hydrochloride typically involves the reaction of p-ethoxyaniline with cyanoguanidine under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product. The reaction conditions often include:

    Temperature: Moderate temperatures (50-70°C)

    Solvent: Aqueous or alcoholic medium

    Catalyst: Acidic catalysts such as hydrochloric acid

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

1-(diaminomethylidene)-2-(4-ethoxyphenyl)guanidine;hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: It can be reduced under specific conditions to yield reduced forms.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

1-(diaminomethylidene)-2-(4-ethoxyphenyl)guanidine;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(diaminomethylidene)-2-(4-ethoxyphenyl)guanidine;hydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Metformin: Another biguanide compound widely used in the treatment of diabetes.

    Phenformin: A biguanide with similar properties but different pharmacokinetics.

    Chlorhexidine: A biguanide antiseptic with broad-spectrum antimicrobial activity.

Uniqueness

1-(diaminomethylidene)-2-(4-ethoxyphenyl)guanidine;hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ethoxyphenyl group differentiates it from other biguanides, leading to unique reactivity and applications.

Properties

IUPAC Name

1-(diaminomethylidene)-2-(4-ethoxyphenyl)guanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O.ClH/c1-2-16-8-5-3-7(4-6-8)14-10(13)15-9(11)12;/h3-6H,2H2,1H3,(H6,11,12,13,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZULDQPWBHRTBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N=C(N)N=C(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70941350
Record name N-(4-Ethoxyphenyl)triimidodicarbonic diamide--hydrogen chloride (1/1)
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Molecular Weight

257.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19579-46-5
Record name Imidodicarbonimidic diamide, N-(4-ethoxyphenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19579-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC89738
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89738
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-Ethoxyphenyl)triimidodicarbonic diamide--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N/1-(4-ETHOXYPHENYL)BIGUANIDE HCL
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